An In-depth Technical Guide to 2-(Naphthalen-2-yl)ethanamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(Naphthalen-2-yl)ethanamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 2-(Naphthalen-2-yl)ethanamine, a versatile building block in medicinal chemistry and materials science. We will delve into its characteristics, a common synthetic route, and its applications, with a focus on providing a strong foundation for its use in research and development.
Chemical Identity and Physical Properties
2-(Naphthalen-2-yl)ethanamine, also known as 2-(2-aminoethyl)naphthalene, is a primary amine featuring a naphthalene core. This structural motif is a key component in a variety of biologically active molecules. The compound is typically handled in its free base form or as the more stable hydrochloride salt.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-(Naphthalen-2-yl)ethanamine | [1] |
| Synonyms | 2-(2-Aminoethyl)naphthalene, 2-Naphthaleneethanamine | [1] |
| CAS Number | 2017-68-7 (free base) | [1] |
| Molecular Formula | C₁₂H₁₃N | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| Appearance | Colorless liquid (free base), Solid (hydrochloride salt) | [2] |
| Boiling Point | 313.9 °C at 760 mmHg | |
| Melting Point (HCl salt) | 226 °C, 241 °C, 274 °C (multiple melting events reported) | [2] |
| Density | 1.069 g/cm³ | |
| Refractive Index | 1.633 |
Spectroscopic Profile
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the naphthalene ring protons, typically in the aromatic region (δ 7.0-8.0 ppm). The two methylene groups of the ethylamine side chain would appear as distinct triplets in the aliphatic region, likely between δ 2.5 and 3.5 ppm. The chemical shift of the protons closer to the amine group will be further downfield. The amine protons themselves would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms of the naphthalene ring system, with quaternary carbons showing lower intensity. The two aliphatic carbons of the ethylamine side chain will be observed at higher field (lower ppm values).
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations of the primary amine group, typically appearing as a medium-intensity doublet in the region of 3300-3400 cm⁻¹. C-H stretching vibrations from the aromatic naphthalene ring will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches will appear just below 3000 cm⁻¹. The spectrum will also feature characteristic C=C stretching absorptions for the aromatic ring in the 1500-1600 cm⁻¹ region.
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 171. A prominent fragment would likely result from the benzylic cleavage of the C-C bond between the naphthalene ring and the ethylamine side chain, leading to a stable naphthylmethyl cation.
Synthesis and Purification
A common and effective method for the synthesis of 2-(Naphthalen-2-yl)ethanamine is the reduction of 2-(2-naphthyl)acetonitrile. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently used for this transformation.
Experimental Protocol: Synthesis via Nitrile Reduction
Reaction Scheme:
A conceptual workflow for the synthesis.
Step-by-Step Methodology:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere.
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Addition of Starting Material: A solution of 2-(2-naphthyl)acetonitrile in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux.
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Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.
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Quenching: After completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water, while cooling the flask in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.
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Workup: The resulting slurry is filtered, and the solid residue is washed thoroughly with THF or another suitable organic solvent like diethyl ether. The combined organic filtrates are then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 2-(Naphthalen-2-yl)ethanamine.
Purification
The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Recrystallization of the Hydrochloride Salt:
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The crude free base is dissolved in a suitable solvent such as diethyl ether or ethyl acetate.
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A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or HCl in isopropanol) is added dropwise with stirring until precipitation of the hydrochloride salt is complete.
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The solid is collected by filtration, washed with a cold, non-polar solvent (e.g., hexane) to remove any non-basic impurities, and dried.
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The crude salt is then recrystallized from a suitable solvent system, such as ethanol/water or methanol/ether, to yield the purified 2-(Naphthalen-2-yl)ethanamine hydrochloride.
Applications in Drug Development and Research
The naphthalene moiety is a well-established pharmacophore in medicinal chemistry, and 2-(Naphthalen-2-yl)ethanamine serves as a valuable precursor for the synthesis of a wide range of biologically active compounds.
Role in Neuropharmacology
Derivatives of 2-(naphthalen-2-yl)ethanamine have been investigated for their activity at various central nervous system targets. For instance, studies have explored the dopaminergic and serotonergic activity of 2-(1-naphthyl)ethyl- and 2-(2-naphthyl)ethyl amines, highlighting the potential of this scaffold in the development of new treatments for neurological and psychiatric disorders.[1] The lipophilic nature of the naphthalene ring can facilitate penetration of the blood-brain barrier, a critical property for CNS-active drugs.
Utility in Cancer Research
The naphthalene core is also present in a number of anti-cancer agents. The rigid, planar structure of the naphthalene system allows it to participate in π-stacking interactions with biological targets such as DNA and various enzymes. 2-(Naphthalen-2-yl)ethanamine provides a convenient handle for the introduction of this key structural element into more complex molecules designed to interact with these targets.
Safety and Handling
2-(Naphthalen-2-yl)ethanamine hydrochloride is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
2-(Naphthalen-2-yl)ethanamine is a key synthetic intermediate with significant potential in the fields of drug discovery and materials science. Its straightforward synthesis from commercially available starting materials and the versatility of its primary amine functionality make it an attractive building block for the creation of novel and complex molecular architectures. A thorough understanding of its physical and chemical properties, as well as safe handling procedures, is essential for its effective utilization in research and development endeavors.
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